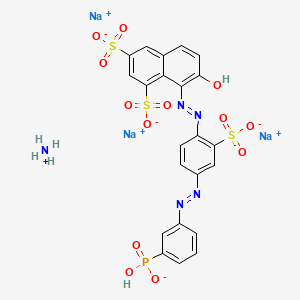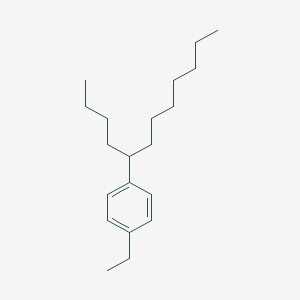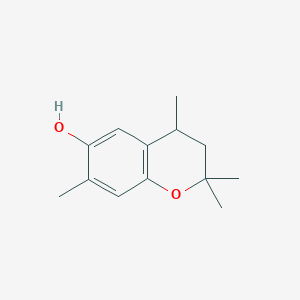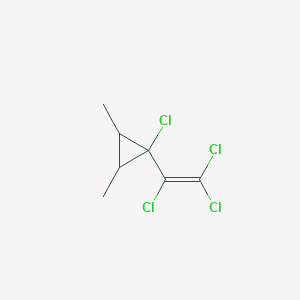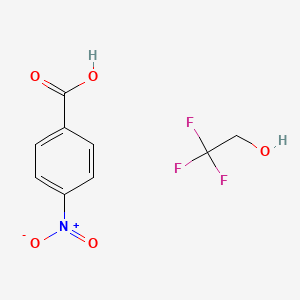
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl ester group at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole ring.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which optimizes the conversion of enamines into the desired indole product with high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the second position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups replacing the chloro substituent or modifying the ester group.
Applications De Recherche Scientifique
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the chloro substituent at the second position.
2-Methyl-1H-indole-3-carboxylate: Has a methyl group instead of a chloro substituent at the second position.
1-Methyl-1H-indole-3-carboxylate: Lacks the chloro substituent and has a methyl group at the nitrogen position.
Uniqueness
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
65610-50-6 |
|---|---|
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
methyl 2-chloro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,1-2H3 |
Clé InChI |
UYIRXLJICAAFRZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


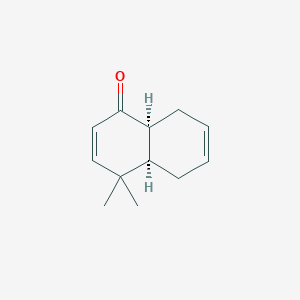
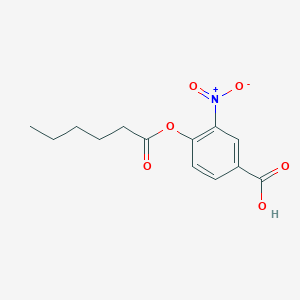
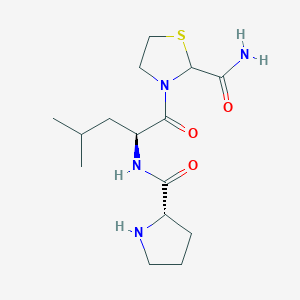

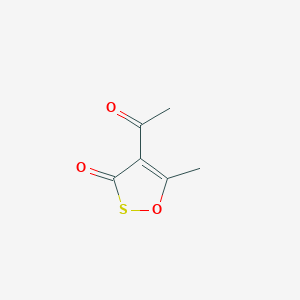
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
